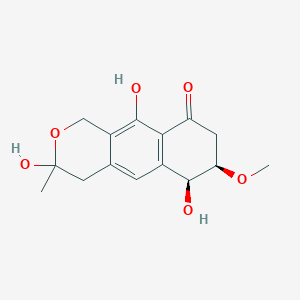
Chrysanthone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysanthone C is a natural product found in Stagonosporopsis chrysanthemi and Stagonosporopsis ligulicola with data available.
Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antiangiogenesis Properties
Chrysanthones, including Chrysanthone C, have been studied for their potential antitumor and antiangiogenesis properties. Derived from Ascochyta chrysanthemi, these compounds have shown cytotoxicity against endothelial and tumor cell lines and have the ability to inhibit endothelial cell migration. They possess a structure that could be modified for enhanced antiangiogenic and antiproliferative activities, making them a basis for synthesizing new antitumor derivatives (Giannini et al., 2003).
2. Antibacterial Activities
Chrysoxanthones, a related group of compounds, have demonstrated moderate antibacterial activities. Specifically, chrysoxanthones A–C, isolated from a sponge-associated Penicillium chrysogenum, showed inhibitory effects against Bacillus subtilis, highlighting their potential as antibacterial agents (Xin Zhen et al., 2018).
3. Neuroprotective Effects
Chrysanthemum morifolium Ramat (CM) extract, containing compounds like Chrysanthone C, has shown neuroprotective activities. This extract effectively inhibited cytotoxicity in human SH-SY5Y neuroblastoma cells exposed to 1-methyl-4-phenylpridinium ions (MPP+), suggesting its potential in treating neurodegenerative diseases such as Parkinson's disease (In-Su Kim et al., 2009).
4. Hair Growth Stimulation
Studies have shown that Chrysanthemum zawadskii extract, possibly containing Chrysanthone C, can induce hair growth. It stimulates the proliferation and differentiation of hair matrix cells in mice, suggesting its application in treating hair loss conditions (Zheng Li et al., 2014).
Eigenschaften
Produktname |
Chrysanthone C |
|---|---|
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(6S,7R)-3,6,10-trihydroxy-7-methoxy-3-methyl-4,6,7,8-tetrahydro-1H-benzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H18O6/c1-15(19)5-7-3-8-12(14(18)9(7)6-21-15)10(16)4-11(20-2)13(8)17/h3,11,13,17-19H,4-6H2,1-2H3/t11-,13+,15?/m1/s1 |
InChI-Schlüssel |
QLNCKOAYSCTIMZ-JZHZUCMVSA-N |
Isomerische SMILES |
CC1(CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O)O |
Kanonische SMILES |
CC1(CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O)O |
Synonyme |
chrysanthone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)

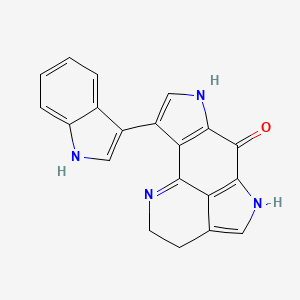
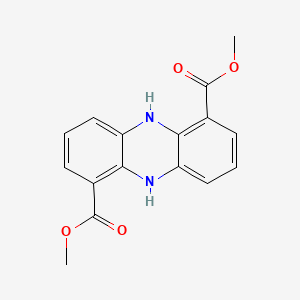
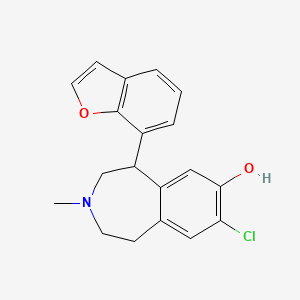
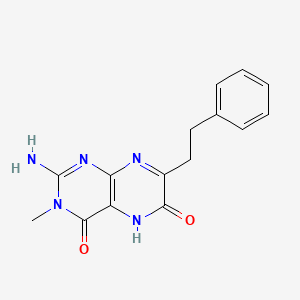

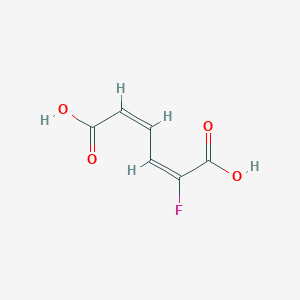
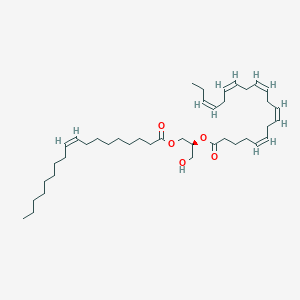
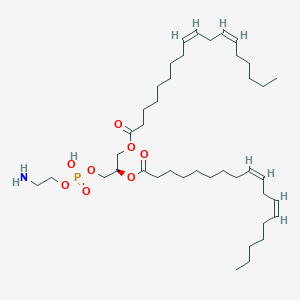
![(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate](/img/structure/B1243263.png)